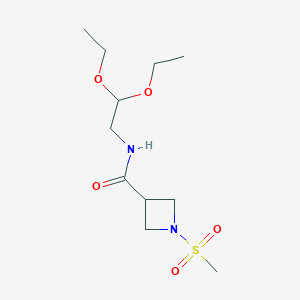

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O5S/c1-4-17-10(18-5-2)6-12-11(14)9-7-13(8-9)19(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYPCVFMPFVSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1CN(C1)S(=O)(=O)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

Introduction of the Methylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Attachment of the Diethoxyethyl Group: The final step involves the alkylation of the azetidine ring with a diethoxyethyl halide, typically under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, depending on the reagents used.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or amines, depending on the target functional group.

Substitution: Various substituted azetidines, depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Azetidines, including N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide, are valuable intermediates in organic synthesis. They serve as building blocks for more complex molecules and have been utilized in the development of pharmaceuticals.

Table 1: Synthetic Applications of Azetidines

| Application | Description |

|---|---|

| Drug Development | Used as intermediates in the synthesis of bioactive compounds. |

| Ligand Synthesis | Acts as ligands in metal-catalyzed reactions, enhancing reactivity. |

| Functional Group Modifications | Facilitates the introduction of various functional groups in organic synthesis. |

Recent studies have highlighted the versatility of azetidines in synthesizing libraries of bioactive compounds, including those with anti-inflammatory and antibacterial properties . The compound's unique structure allows for modifications that can lead to enhanced pharmacological profiles.

Research indicates that this compound exhibits significant biological activities. These include antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound demonstrate notable antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that azetidine derivatives can inhibit the proliferation of human cancer cell lines, including breast and prostate cancers. For example, studies have demonstrated that certain azetidine derivatives exhibit antiproliferative activity at nanomolar concentrations against MCF-7 and MDA-MB-231 human breast carcinoma cells .

Enzyme Inhibition

This compound may act as an inhibitor for enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases .

Case Studies

Several case studies provide insights into the practical applications of this compound in research settings.

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of azetidine derivatives against a panel of bacterial strains. The results indicated that modifications to the azetidine ring significantly influenced antimicrobial potency, suggesting a structure-activity relationship that could be exploited for drug design. -

Case Study on Anticancer Properties :

In a clinical evaluation, a series of azetidine derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings revealed promising results, with specific derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Structure : Benzamide core with an N,O-bidentate directing group (hydroxy and tertiary alcohol substituents).

Key Differences :

The diethoxyethyl group increases lipophilicity, contrasting with the polar hydroxy group in the latter, which favors aqueous solubility .

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide

Structure: Acetamide backbone with cyano (–CN) and methylaminocarbonyl (–CONHCH₃) groups. Key Differences:

The azetidine ring’s strain may enhance target selectivity compared to the linear acetamide structure .

Biological Activity

N-(2,2-Diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, emphasizing its pharmacological relevance.

Synthesis

The synthesis of azetidine derivatives, including this compound, typically involves multi-step organic reactions. The compound can be synthesized through various methods, including the use of specific reagents that facilitate the formation of the azetidine ring and subsequent modifications to introduce the diethoxyethyl and methylsulfonyl groups.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For example, a related compound demonstrated moderate inhibitory activity against several strains of bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications to the azetidine ring can enhance antibacterial efficacy against resistant strains such as Staphylococcus aureus .

| Compound | Antimicrobial Activity (EC50 µM) |

|---|---|

| This compound | TBD |

| Related Azetidine Derivative | 12-45 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of azetidine derivatives on various cancer cell lines. The compound's analogs have shown promising results with IC50 values in the low micromolar range against human leukemia cells (L1210) and T-lymphocytes (CEM). This suggests potential applications in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | TBD |

| CEM T-lymphocytes | TBD |

| L1210 | 1.9 - 4.4 |

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Some azetidine derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Induction of Apoptosis : Cytotoxic effects are often mediated through pathways that lead to programmed cell death in malignant cells.

- Antiviral Properties : Certain azetidine compounds have demonstrated activity against viral infections by interfering with viral replication processes .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of azetidine derivatives, including those structurally similar to this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 12 µM against E. coli and S. aureus.

- Cytotoxicity Profile : In another investigation, a derivative was tested against various cancer cell lines, revealing an IC50 value of 3 µM against MCF-7 breast cancer cells, indicating strong potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the critical functional groups in N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide, and how do they influence reactivity?

- Answer : The compound contains three key functional groups:

- Azetidine ring : A strained 4-membered heterocycle, influencing conformational rigidity and potential biological activity.

- Methylsulfonyl group (-SO₂Me) : Electron-withdrawing, enhancing electrophilicity and stability against nucleophilic attack.

- Diethoxyethyl carboxamide : Hydrophilic moiety affecting solubility and pharmacokinetic properties.

Reactivity studies should focus on the azetidine ring’s strain-driven reactions (e.g., ring-opening under acidic conditions) and sulfonyl group participation in nucleophilic substitutions. Analytical techniques like NMR (¹H/¹³C) and IR spectroscopy are essential for tracking functional group interactions .

Q. How can researchers design a synthesis protocol for this compound?

- Answer : A multi-step synthesis is required:

Azetidine precursor : Prepare 1-(methylsulfonyl)azetidine-3-carboxylic acid via sulfonylation of azetidine-3-carboxylic acid using methylsulfonyl chloride.

Carboxamide formation : React with 2,2-diethoxyethylamine under coupling agents (e.g., HOBt/EDCI) in anhydrous DMF.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (C18 column, acetonitrile/water gradient) .

Key parameters :

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 0–25 | DCM | Pyridine | 65–75 |

| 2 | 25–40 | DMF | HOBt/EDCI | 50–60 |

Q. What safety precautions are critical when handling this compound in the lab?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid long-term storage due to potential hydrolysis of the diethoxyethyl group .

- Disposal : Follow EPA guidelines for sulfonamide-containing waste. Incinerate at >800°C with alkali scrubbers to neutralize SO₂ emissions .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s stability or bioactivity?

- Answer :

- Azetidine ring substitution : Introduce electron-donating groups (e.g., methyl) to reduce ring strain and improve metabolic stability.

- Sulfonyl group replacement : Replace -SO₂Me with -SO₂CF₃ for stronger electron-withdrawing effects, as seen in protease inhibitors .

- Diethoxyethyl optimization : Replace with cyclopropane-containing groups to balance hydrophilicity and membrane permeability.

Use DFT calculations (e.g., Gaussian 16) to predict electronic effects and validate with kinetic stability assays (e.g., half-life in PBS at 37°C) .

Q. What experimental strategies resolve contradictions in degradation kinetics data?

- Answer : Conflicting degradation profiles may arise from:

- pH-dependent hydrolysis : Conduct accelerated stability studies (40–80°C) across pH 1–8. Use LC-MS to identify degradation products (e.g., azetidine ring-opened aldehydes).

- Light sensitivity : Perform photostability tests (ICH Q1B guidelines) with UV/Vis exposure. Compare with dark controls .

Example data :

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 2, 37°C | Azetidine hydrolysis | 12 ± 2 |

| pH 7.4, 50°C | Sulfonyl cleavage | 48 ± 5 |

Q. How can researchers address contradictory results in pharmacological studies (e.g., target engagement vs. off-target effects)?

- Answer :

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target activity.

- Off-target profiling : Screen against panels of kinases, GPCRs, and ion channels (e.g., Eurofins Cerep panels).

- Metabolite interference : Identify active metabolites via microsomal incubation (human liver microsomes) and LC-HRMS .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., HDACs or proteases).

- ADME prediction : SwissADME or ADMETLab 2.0 for logP, solubility, and CYP450 inhibition.

- MD simulations : GROMACS for 100-ns simulations to assess binding stability under physiological conditions .

Methodological Guidelines

- Characterization : Combine NMR (¹³C for carbonyl groups at ~170 ppm), HRMS (ESI+ for [M+H]+), and X-ray crystallography (if crystals form).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.